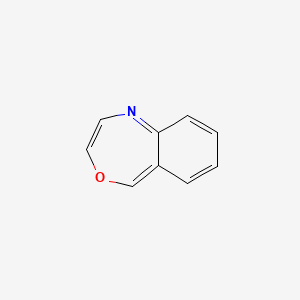
4,1-Benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,1-Benzoxazepine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cholesterol Management
One of the most significant applications of 4,1-benzoxazepine derivatives is in the inhibition of squalene synthase, an enzyme crucial for cholesterol biosynthesis. A study reported the synthesis of several this compound derivatives that exhibited potent inhibitory activity against squalene synthase. Among these compounds, a specific derivative demonstrated remarkable efficacy in reducing plasma cholesterol levels in marmosets, indicating its potential as a therapeutic agent for hypercholesterolemia .
| Compound Name | Structure | Inhibition Activity | Tested Model |
|---|---|---|---|
| 5-(2,3-Dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid | Structure | Potent squalene synthase inhibition | HepG2 cells and marmosets |
Neuroprotective Effects
Another promising application of this compound derivatives is their neuroprotective properties. Research has shown that certain derivatives can bind effectively to the 5-HT1A receptor, which is implicated in various neurological conditions. One notable compound demonstrated nanomolar affinity for this receptor and exhibited significant neuroprotective effects in a transient middle cerebral artery occlusion model . This suggests that 4,1-benzoxazepines may be useful in developing treatments for ischemic stroke and other neurodegenerative diseases.
Clinical Evaluation of Lipid-Lowering Agents
In clinical settings, this compound derivatives have been evaluated for their lipid-lowering effects. A notable trial involved TAK-475 (a derivative), which was tested against conventional therapies in patients with familial hypercholesterolemia. Results indicated that patients receiving this novel agent achieved better LDL cholesterol levels compared to those on standard treatment protocols . This positions this compound as a candidate for further development in lipid management strategies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives has been extensively studied to optimize their biological activity. Various substituents have been introduced to enhance their efficacy and selectivity. For instance, modifications at the 7-position have led to compounds with improved inhibitory activity against cholesterol biosynthesis . Understanding the structure-activity relationship is crucial for the rational design of more effective therapeutics.
Eigenschaften
Molekularformel |
C9H7NO |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-7H |
InChI-Schlüssel |
YAVSXFRYNGAFRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=COC=CN=C2C=C1 |
Synonyme |
4,1-benzoxazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















